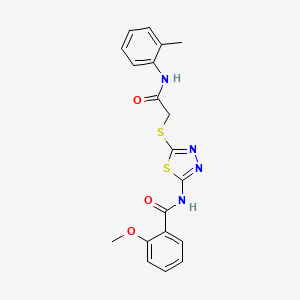

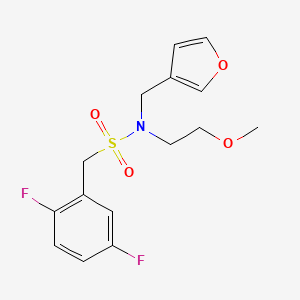

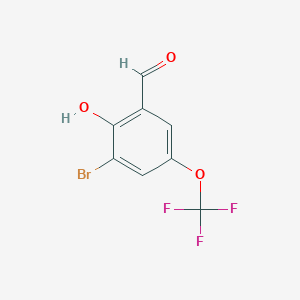

![molecular formula C21H20ClN3O2 B2812400 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole CAS No. 1798633-77-8](/img/structure/B2812400.png)

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups, including a pyrrolidine ring, a 1,2,4-oxadiazole ring, and two phenyl rings. The pyrrolidine ring is a five-membered ring with one nitrogen atom . The 1,2,4-oxadiazole is a heterocyclic compound containing three nitrogen atoms and one oxygen atom in a five-membered ring. The phenyl rings are six-membered carbon rings with alternating single and double bonds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The pyrrolidine ring could be formed through a cyclization reaction, while the 1,2,4-oxadiazole ring could be formed through a condensation reaction . The phenyl rings could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The pyrrolidine ring would introduce some three-dimensionality to the molecule due to its non-planar shape . The 1,2,4-oxadiazole ring and the phenyl rings would likely be planar .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom, such as alkylation or acylation . The 1,2,4-oxadiazole ring could potentially undergo reactions at the nitrogen atoms, such as nucleophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyrrolidine ring could increase the compound’s solubility in polar solvents . The 1,2,4-oxadiazole ring could potentially increase the compound’s stability and resistance to metabolism .Aplicaciones Científicas De Investigación

Potential Anticancer Activity

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole and its related compounds have been explored for their potential as anticancer agents. One such study identified a related compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer, showing good activity against breast and colorectal cancer cell lines. The study utilized high-throughput screening assays and found that the compound could induce apoptosis and cell cycle arrest in T47D cells. Further structure-activity relationship studies highlighted the importance of the 3-phenyl group and a substituted five-member ring for activity, leading to the discovery of compounds with in vivo activity in tumor models (Han-Zhong Zhang et al., 2005).

Antimicrobial and Antimycobacterial Properties

Compounds structurally related to 5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole have demonstrated antimicrobial and antimycobacterial activities. For example, new 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, incorporating piperidine or pyrrolidine rings, were synthesized and exhibited strong antimicrobial activity. A structure-activity study performed on these compounds suggested their potential for treating microbial infections (Константин Ю. Кроленко et al., 2016). Another study synthesized nicotinic acid hydrazide derivatives, which showed antimycobacterial activity, indicating a promising avenue for developing new treatments against mycobacterial infections (.. R.V.Sidhaye et al., 2011).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of the compound are currently unknown. The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been found to interact with a variety of targets, including enzymes and receptors, contributing to their diverse biological activities .

Mode of Action

For instance, the spatial orientation of substituents on the pyrrolidine ring can lead to different binding modes to enantioselective proteins .

Biochemical Pathways

For example, some pyrrolidine derivatives have been found to modulate androgen receptor pathways .

Pharmacokinetics

Pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to their diverse biological activities and potentially influencing their ADME properties .

Result of Action

Given the biological activity of similar compounds, it is possible that it may have a range of effects at the molecular and cellular level .

Propiedades

IUPAC Name |

2-(2-chlorophenyl)-1-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O2/c1-14-8-10-15(11-9-14)20-23-21(27-24-20)18-7-4-12-25(18)19(26)13-16-5-2-3-6-17(16)22/h2-3,5-6,8-11,18H,4,7,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMRHBNJZCROIMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

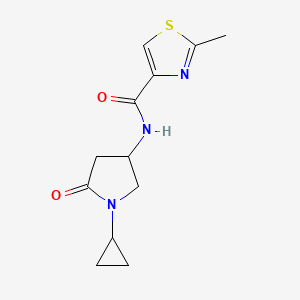

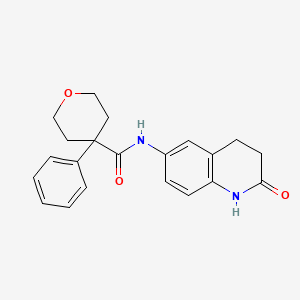

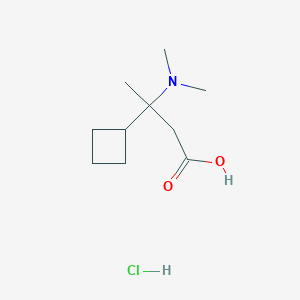

![(E)-N-[2-(2,2-Difluoro-1,3-benzodioxol-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812319.png)

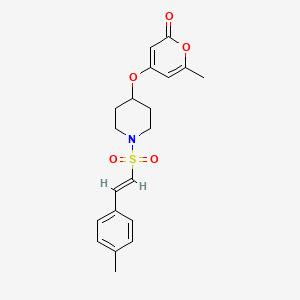

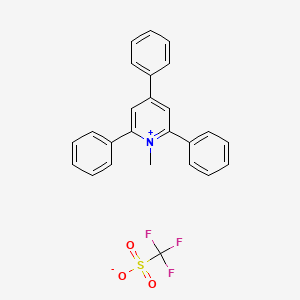

![3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2812323.png)

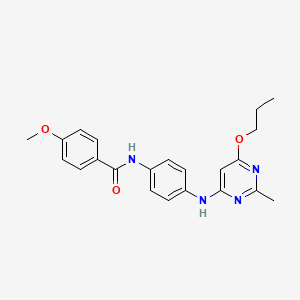

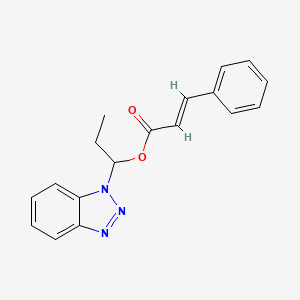

![2-(4-(N-cyclopentyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2812331.png)

![1-benzyl-9-methyl-2-(piperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2812340.png)